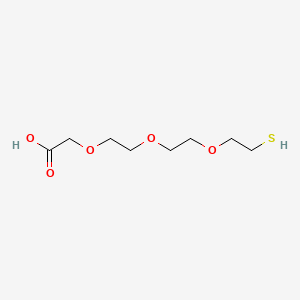

Thiol-PEG3-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5S/c9-8(10)7-13-4-3-11-1-2-12-5-6-14/h14H,1-7H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVCAAVSSRTKKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCS)OCCOCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60781500 |

Source

|

| Record name | {2-[2-(2-Sulfanylethoxy)ethoxy]ethoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60781500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200291-35-6 |

Source

|

| Record name | {2-[2-(2-Sulfanylethoxy)ethoxy]ethoxy}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60781500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is Thiol-PEG3-acetic acid structure

An In-depth Technical Guide to Thiol-PEG3-acetic acid

For researchers, scientists, and drug development professionals, this compound is a versatile heterobifunctional linker molecule. Its unique structure, which incorporates a terminal thiol group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, provides a valuable tool for bioconjugation, drug delivery, and surface modification.[1][2] The hydrophilic PEG chain enhances the aqueous solubility and biocompatibility of conjugates, making it a critical component in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]

Core Physicochemical Properties

The fundamental properties of this compound are essential for accurate stoichiometric calculations in experimental designs and for the characterization of the resulting conjugates.

| Property | Value | References |

| IUPAC Name | 3-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]propanoic acid | [5] |

| Synonyms | SH-PEG3-COOH, HS-PEG3-COOH, Thiol-PEG3-propionic acid | [5] |

| Chemical Formula | C₉H₁₈O₅S | [1][2][5][6][7] |

| Molecular Weight | 238.30 g/mol | [1][2][5][6] |

| Appearance | Colorless to light yellow liquid | [2] |

| Purity | ≥95% | [6][8] |

| CAS Number | 1347750-82-6 | [2][5][6] |

| Solubility | Soluble in Water/Aqueous Buffers, DMSO, DMF, DCM, Ethanol, Methanol | [2] |

| Storage Condition | -20°C | [6] |

Reactivity and Applications

This compound possesses two distinct reactive functional groups, enabling the sequential or orthogonal conjugation of different molecules.

-

Thiol Group (-SH): The terminal thiol group exhibits high reactivity towards maleimides, vinyl sulfones, and o-pyridyl disulfide (OPSS) reagents.[1][6][7] This functionality is also commonly used for the immobilization of molecules onto gold, silver, and other transition metal surfaces.[6][7]

-

Carboxylic Acid Group (-COOH): The carboxylic acid can be activated to react with primary and secondary amine groups, forming stable amide bonds.[1][6][7] This reaction is typically mediated by carbodiimide (B86325) chemistry, using activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-Hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][6]

The dual reactivity of this linker makes it a valuable tool in creating complex bioconjugates. A primary application is in the construction of antibody-drug conjugates (ADCs), where the carboxylic acid can be used to attach the linker to an antibody, and the thiol group can be used to conjugate a cytotoxic payload.[1] The hydrophilic PEG spacer improves the pharmacokinetic profile of the resulting conjugate.[1]

Key Experimental Protocol: Conjugation to a Primary Amine

This protocol details the general steps for conjugating the carboxylic acid moiety of this compound to a molecule containing a primary amine (e.g., a protein, peptide, or nanoparticle) using EDC/NHS chemistry.[1]

Materials and Reagents:

-

This compound

-

Amine-containing molecule of interest

-

N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 6.0-7.5[1]

-

Quenching Solution: Hydroxylamine or Tris buffer[1]

-

Purification System: Size-exclusion chromatography (SEC) or dialysis[1]

Methodology:

-

Activation of Carboxylic Acid:

-

Dissolve this compound in the reaction buffer.

-

Add a molar excess of NHS (or sulfo-NHS) and EDC to the solution.

-

Incubate the mixture for 15-30 minutes at room temperature to form the reactive NHS ester intermediate.[1]

-

-

Conjugation to Amine:

-

Quenching:

-

Add the quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.[1]

-

-

Purification:

-

Remove excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis to obtain the purified conjugate.[1]

-

Caption: Workflow for conjugating Thiol-PEG3-acid to an amine.

Stability and Handling

The primary degradation pathway for this compound involves the oxidation of the thiol group, which can lead to the formation of a disulfide-linked dimer.[2] This process is accelerated by:

-

Higher pH: The deprotonated thiolate anion (R-S⁻) is more susceptible to oxidation.[2]

-

Presence of Oxygen: Molecular oxygen can directly oxidize thiols.[2]

-

Presence of Metal Ions: Trace metal ions can catalyze the oxidation reaction.[2]

To ensure the integrity and reactivity of the compound, proper storage and handling are critical. It is recommended to store this compound at low temperatures (-20°C) under an inert atmosphere (e.g., argon or nitrogen).[2][6] For experimental use, it is advisable to use degassed, thiol-free buffers and solvents to minimize oxidation.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. fluoroprobe.com [fluoroprobe.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Thiol-PEG3-acid | C9H18O5S | CID 77078371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thiol-PEG3-acid, 1347750-82-6 | BroadPharm [broadpharm.com]

- 7. Thiol-PEG3-acid, CAS 1347750-82-6 | AxisPharm [axispharm.com]

- 8. Thiol PEG Acetic Acid - JenKem Technology USA [jenkemusa.com]

Thiol-PEG3-Acetic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and key applications of Thiol-PEG3-acetic acid. This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and surface modification due to its unique structure, which features a terminal thiol group and a carboxylic acid separated by a flexible, hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer.

Core Chemical Properties

This compound's distinct chemical properties make it a versatile reagent in a variety of scientific applications. The terminal thiol group allows for covalent attachment to maleimide-functionalized molecules or gold surfaces, while the carboxylic acid can be activated to form stable amide bonds with primary amines. The PEG spacer enhances aqueous solubility and biocompatibility of the resulting conjugates.[1][2]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below. These values are essential for accurate stoichiometric calculations in experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O₅S | [1] |

| Alternate Molecular Formula | C₈H₁₆O₅S | [1] |

| Molecular Weight | 238.3 g/mol | [1] |

| Alternate Molecular Weight | 224.28 g/mol | [1] |

| Solubility | Soluble in water and common organic solvents (e.g., DMSO, DMF) | [3] |

| pKa (Carboxylic Acid) | Estimated to be in the range of 3-5 | |

| Reactivity | Thiol group reacts with maleimides and gold surfaces. Carboxylic acid reacts with primary amines. | [1] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols serve as a starting point and may require optimization for specific applications.

Conjugation of this compound to a Primary Amine

This protocol outlines the general steps for conjugating the carboxylic acid moiety of this compound to a molecule containing a primary amine (e.g., a protein, peptide) using carbodiimide (B86325) chemistry.[1]

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Amine-containing molecule of interest

-

Reaction Buffer (e.g., MES, PBS), pH 6.0-7.5

-

Quenching Solution (e.g., hydroxylamine, Tris buffer)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Methodology:

-

Activation of Carboxylic Acid: Dissolve this compound in the reaction buffer. Add a molar excess of NHS (or sulfo-NHS) and EDC to the solution. Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.[1]

-

Conjugation to Amine: Add the amine-containing molecule to the activated this compound solution. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The reaction pH should be maintained between 7.2 and 7.5 for optimal amide bond formation.[1]

-

Quenching: Add the quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.[1]

-

Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis to obtain the purified conjugate.[1]

Surface Modification of Gold Biosensors

This protocol details the functionalization of gold surfaces using this compound to create a self-assembled monolayer (SAM), which can then be used for the immobilization of bioreceptors.[4]

Materials:

-

Gold-coated substrates

-

This compound

-

Absolute ethanol (B145695)

-

EDC/NHS solution

-

Bioreceptor solution

-

Blocking solution (e.g., ethanolamine, BSA)

-

Wash Buffer (e.g., PBS)

-

Deionized (DI) water

Methodology:

-

Preparation of Thiol Solution: Prepare a 1 mM solution of this compound in absolute ethanol.[4]

-

SAM Formation: Immerse the clean, dry gold substrates into the thiol solution and incubate for 18-24 hours at room temperature.[4]

-

Rinsing and Drying: Remove the substrates, rinse with ethanol and DI water, and dry with a stream of nitrogen.

-

Carboxyl Group Activation: Immerse the SAM-modified substrates in an EDC/NHS solution for 15-30 minutes at room temperature.[4]

-

Bioreceptor Immobilization: Immediately immerse the activated substrates into the bioreceptor solution and incubate for 1-2 hours.

-

Blocking Unreacted Sites: Immerse the substrates in a blocking solution for 15-30 minutes to deactivate any remaining NHS esters.[4]

-

Final Rinsing: Rinse the substrates with the wash buffer. The functionalized biosensor is now ready for use.[4]

Functionalization of Gold Nanoparticles (AuNPs)

This protocol describes the modification of citrate-capped gold nanoparticles with this compound via ligand exchange.

Materials:

-

Citrate-capped gold nanoparticle solution

-

This compound

-

Phosphate (B84403) buffer (10 mM, pH 7.4)

Methodology:

-

Preparation of PEG Linker Solution: Prepare a 1 mM stock solution of this compound in ethanol or water.

-

Surface Modification: Add the this compound stock solution to the gold nanoparticle solution to achieve a high molar excess. Incubate the mixture for 12-24 hours at room temperature with gentle stirring.

-

Purification: Centrifuge the solution to pellet the functionalized AuNPs. Carefully remove the supernatant and resuspend the nanoparticle pellet in the phosphate buffer. Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound linkers.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships involving this compound.

Caption: Workflow for the conjugation of a thiol-containing molecule with Thiol-PEG3-acid.

Caption: Workflow for surface modification of a gold biosensor with this compound.

Caption: Reactivity pathways of this compound's functional groups.

References

An In-depth Technical Guide to HS-PEG3-COOH: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, applications, and detailed experimental methodologies for HS-PEG3-COOH, a heterobifunctional linker critical in bioconjugation, drug delivery, and surface modification. Its structure, featuring a terminal thiol group and a carboxylic acid separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer, offers versatility for covalently linking diverse molecules.

Core Physicochemical Properties

The fundamental characteristics of HS-PEG3-COOH are essential for accurate stoichiometric calculations in experimental designs and for the characterization of resulting conjugates.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O₅S | [1][2][3][4] |

| Molecular Weight | 238.3 g/mol | [1][2][3][4] |

| Alternate Formula | C₈H₁₆O₅S | [1] |

| Alternate Molecular Weight | 224.28 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| IUPAC Name | 3-[2-[2-(2-mercaptoethoxy)ethoxy]ethoxy]propanoic acid | [2] |

| CAS Number | 1347750-82-6 | [2][4] |

| Purity | ≥95% | [3][4] |

| Boiling Point | 377.5 ± 37.0 °C at 760 mmHg | [3] |

Note: An alternate formula and molecular weight are provided from one source, which may refer to a related compound, Thiol-PEG3-acetic acid.[1]

Key Applications

The dual functionality of HS-PEG3-COOH allows for its application in a variety of advanced scientific fields:

-

Bioconjugation: The thiol (-SH) group readily reacts with maleimides, haloacetamides, and disulfides, while the carboxylic acid (-COOH) can be activated to form stable amide bonds with primary amines on proteins, peptides, or other biomolecules.[3][5] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic profile of the resulting conjugates.[1]

-

PROTAC Synthesis: This linker is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), molecules that induce the degradation of specific target proteins.[3] The PEG linker increases the PROTAC's water solubility and can influence cell permeability.[2]

-

Surface Modification: The thiol group has a strong affinity for gold surfaces, enabling the formation of well-ordered self-assembled monolayers (SAMs).[3] This is particularly useful for developing functionalized surfaces for biosensors and other diagnostic or research platforms.[3]

Experimental Protocols

Conjugation of HS-PEG3-COOH to a Primary Amine via EDC/NHS Chemistry

This protocol outlines the general steps for conjugating the carboxylic acid moiety of HS-PEG3-COOH to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule) using carbodiimide (B86325) chemistry.[5]

Materials:

-

HS-PEG3-COOH

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Amine-containing molecule of interest

-

Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer (pH 6.0-7.5)

-

Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Methodology:

-

Activation of Carboxylic Acid:

-

Conjugation to Amine:

-

Quenching:

-

Purification:

References

Navigating the Aqueous Environment: A Technical Guide to the Water Solubility of Thiol-PEG3-acetic Acid

For Immediate Release

A deep understanding of the physicochemical properties of crosslinking agents is paramount for researchers, scientists, and drug development professionals. This technical guide focuses on the water solubility of Thiol-PEG3-acetic acid (HS-(CH₂)₂-(O(CH₂)₂)₃-COOH), a heterobifunctional linker critical in bioconjugation, nanoparticle functionalization, and the development of targeted therapeutics. While precise quantitative solubility values are not extensively published, this document synthesizes available data, provides experimental context, and outlines protocols for its practical application.

Core Properties and Solubility Profile

This compound's structure, featuring a terminal thiol group, a flexible three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, underpins its utility. The hydrophilic PEG chain is the primary determinant of its behavior in aqueous solutions.[1][2][3]

Quantitative Solubility Data

Direct quantitative measurements for this compound in water are not consistently reported in publicly available literature. However, information on its solubility in various solvents, including related compounds, provides a strong indication of its behavior. The PEGylated nature of the molecule inherently promotes solubility in aqueous media.[1][4] For context, a stock solution of a similar compound was prepared at 40 mg/mL in DMSO.[4]

| Solvent | Qualitative Solubility | Notes |

| Water / Aqueous Buffers | Soluble | The hydrophilic PEG spacer significantly enhances solubility in aqueous media.[1][2] For practical use in conjugation reactions, degassed, thiol-free buffers (e.g., PBS, HEPES) are recommended.[4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A stock solution of a related compound has been prepared at 40 mg/mL.[4] Anhydrous DMSO is recommended for preparing stock solutions to avoid moisture.[4] |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, anhydrous DMF is suitable for preparing stock solutions.[4] |

| Dichloromethane (DCM) | Soluble | Useful for synthetic chemistry applications involving the carboxylic acid moiety.[4] |

| Ethanol / Methanol | Likely Soluble | Short-chain functionalized PEGs are generally soluble in lower alcohols.[4] |

Experimental Protocols

Given the lack of a standardized quantitative value, an experimental protocol to determine the solubility in a specific buffer is crucial for applications requiring precise concentrations.

Protocol for Experimental Solubility Determination

This protocol provides a general method for estimating the aqueous solubility of this compound.

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, Phosphate-Buffered Saline (PBS))

-

Vortex mixer

-

Microcentrifuge

-

Calibrated analytical balance

Methodology:

-

Preparation: Dispense a precise volume of the desired aqueous solvent into a microcentrifuge tube.

-

Addition of Solute: Add a small, accurately weighed amount of this compound to the tube.

-

Dissolution: Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.

-

Iterative Addition: Visually inspect the solution for any undissolved material. If completely dissolved, add another weighed aliquot of the compound and repeat the vortexing step.

-

Saturation Point: Continue the iterative addition until a saturated solution is achieved, indicated by the presence of undissolved solid material after prolonged vortexing.

-

Separation: Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet the excess solid.

-

Analysis: The concentration of the clear supernatant represents the solubility of this compound in the chosen solvent. This can be determined by various analytical techniques, such as HPLC or by careful evaporation of the solvent and weighing the residue.

Application in Bioconjugation: A Workflow Overview

This compound is frequently employed as a crosslinker to conjugate a molecule with a primary amine to another molecule with a thiol-reactive group (e.g., a maleimide).

General Workflow for Two-Step Bioconjugation

The following diagram illustrates a typical workflow for utilizing this compound in a two-step bioconjugation process.[5]

This workflow highlights the versatility of this compound, enabling the sequential linking of different molecular entities. The inherent water solubility imparted by the PEG spacer is advantageous throughout this process, particularly when working with biomolecules in aqueous buffers.[5]

Logical Pathway in PROTAC Synthesis

This compound also serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, focusing on their core principles, applications, and the methodologies for their use in creating advanced bioconjugates.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of ethylene (B1197577) glycol that possess two different reactive terminal groups.[1][2] This dual functionality is critical for the sequential and specific conjugation of two distinct molecules, a cornerstone in the design of sophisticated therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4] The general structure of these linkers can be represented as X-PEG-Y, where X and Y are different reactive functional groups.[2][5]

The PEG component itself imparts several highly desirable properties to the resulting bioconjugate. These include increased hydrophilicity, which can improve the solubility of hydrophobic molecules and reduce aggregation.[6] Furthermore, the PEG chain can create a "stealth" effect, shielding the conjugate from enzymatic degradation and reducing immunogenicity, which often leads to a prolonged circulation half-life.[1]

The discrete and defined length of the PEG chain allows for precise control over the distance between the two conjugated molecules. This spatial control is crucial for optimizing the biological activity, stability, and pharmacokinetic profiles of complex bioconjugates.[3]

Core Properties and Data Presentation

The selection of a heterobifunctional PEG linker is dictated by the specific requirements of the application, including the desired spacer length and the functional groups available on the molecules to be conjugated. Below is a summary of common heterobifunctional PEG linkers with their key quantitative data.

| Linker Name | Functional Group X | Functional Group Y | PEG Units (n) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) |

| Mal-PEG4-NHS ester | Maleimide (B117702) | NHS Ester | 4 | 24.4 | 442.42 |

| Mal-PEG8-NHS ester | Maleimide | NHS Ester | 8 | 39.3 | 618.64 |

| Alkyne-PEG4-NHS ester | Alkyne | NHS Ester | 4 | 24.4 | 343.34 |

| Azide-PEG4-NHS ester | Azide | NHS Ester | 4 | 24.4 | 360.33 |

| Amine-PEG4-Carboxylic Acid | Amine | Carboxylic Acid | 4 | 24.4 | 237.27 |

| Thiol-PEG4-Carboxylic Acid | Thiol | Carboxylic Acid | 4 | 24.4 | 254.33 |

Note: Spacer arm lengths are approximate and can vary based on the conformation of the PEG chain.

Key Applications in Drug Development

Heterobifunctional PEG linkers are instrumental in the development of targeted therapies. Their ability to connect distinct molecular entities with precision has revolutionized the fields of oncology and protein degradation.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of therapeutics that combine the targeting specificity of a monoclonal antibody with the high potency of a cytotoxic drug.[3] Heterobifunctional PEG linkers are pivotal in this technology, connecting the antibody to the cytotoxic payload. The linker's stability is critical; it must remain intact in circulation to prevent premature drug release and off-target toxicity, but allow for efficient release of the payload once the ADC is internalized by the target cancer cell.[7] The PEG component enhances the ADC's solubility and pharmacokinetic profile.[2]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins. They consist of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, joined by a linker.[4] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG linker in PROTACs is not just a spacer; its length and flexibility are critical for optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase), which directly impacts the efficiency of protein degradation.[4] PEG linkers also help to overcome the solubility and cell permeability challenges often associated with these large molecules.[4]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts and workflows related to heterobifunctional PEG linkers.

Core structure of a heterobifunctional PEG linker.

Workflow for ADC synthesis and purification.

HER2-targeted ADC signaling pathway.

Workflow for PROTAC design and evaluation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of an ADC using a Maleimide-PEG-NHS ester linker.

Protocol 1: Antibody Modification with Maleimide-PEG-NHS Ester

This protocol describes the first step in a two-step conjugation: activating the antibody by reacting its primary amine groups with the NHS ester end of the linker.

Materials:

-

Antibody (e.g., Trastuzumab) at 5-10 mg/mL.

-

Amine-free Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5.[3]

-

Maleimide-PEGn-NHS Ester.

-

Anhydrous Dimethylsulfoxide (DMSO).

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns).

Procedure:

-

Antibody Preparation: Exchange the antibody into the Amine-free Reaction Buffer to a final concentration of 5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the NHS ester reaction.[8]

-

Linker Preparation: Immediately before use, allow the Maleimide-PEGn-NHS ester vial to equilibrate to room temperature to prevent moisture condensation.[9] Prepare a 10 mM stock solution of the linker in anhydrous DMSO.

-

Activation Reaction: Add a 5- to 10-fold molar excess of the linker stock solution to the antibody solution.[8] For example, for a 1 mL solution of a 5 mg/mL antibody (approx. 33.3 µM), add 16.7-33.3 µL of the 10 mM linker stock.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[10]

-

Removal of Excess Linker: Immediately following incubation, remove the unreacted linker using a desalting column equilibrated with the Amine-free Reaction Buffer. This step is crucial to prevent hydrolysis of the maleimide group and to avoid interference in the subsequent conjugation step.[8]

Protocol 2: Conjugation of Thiol-Containing Drug to Activated Antibody

This protocol details the second step: conjugating a thiol-containing cytotoxic payload to the maleimide-activated antibody.

Materials:

-

Maleimide-activated antibody from Protocol 5.1.

-

Thiol-containing cytotoxic drug (e.g., a derivative of MMAE or DM1).

-

Conjugation Buffer: 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5-7.0.

-

Quenching Solution: 1 M N-acetylcysteine or L-cysteine.

Procedure:

-

Drug Preparation: Dissolve the thiol-containing drug in DMSO to a stock concentration of 10-20 mM.

-

Conjugation Reaction: To the purified maleimide-activated antibody, add a 1.5- to 2-fold molar excess of the thiol-containing drug relative to the number of maleimide groups introduced. The pH of the reaction should be maintained between 6.5 and 7.5 for specific maleimide-thiol conjugation.[11]

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[3]

-

Quenching: Quench any unreacted maleimide groups by adding the Quenching Solution to a final concentration of 1 mM. Incubate for an additional 20-30 minutes at room temperature.[3]

Protocol 3: Purification of the Antibody-Drug Conjugate

Purification is essential to remove unreacted drug, linker, and any aggregates to yield a pure ADC product. Size-Exclusion Chromatography (SEC) is commonly used for this purpose.

Materials:

-

Crude ADC mixture from Protocol 5.2.

-

SEC column (e.g., Superdex 200 or equivalent).

-

Liquid chromatography system (e.g., AKTA or HPLC).

-

Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

-

System Equilibration: Equilibrate the SEC column with at least two column volumes of Purification Buffer at a flow rate appropriate for the column dimensions.

-

Sample Preparation: Concentrate the crude ADC mixture if necessary. Filter the sample through a 0.22 µm filter to remove any particulates.

-

Chromatography: Inject the filtered sample onto the equilibrated SEC column. The volume should not exceed 2-5% of the total column volume for optimal resolution.

-

Elution: Elute the ADC using an isocratic flow of the Purification Buffer. Monitor the elution profile at 280 nm. The ADC will typically elute as the first major peak, well-separated from smaller molecules like the free drug and quenching reagent.[12]

-

Fraction Collection: Collect fractions corresponding to the monomeric ADC peak. Pool the relevant fractions.

Protocol 4: Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC is the gold-standard method for determining the drug-to-antibody ratio (DAR) and the distribution of drug-loaded species for cysteine-linked ADCs.[13]

Materials:

-

Purified ADC from Protocol 5.3.

-

HIC column (e.g., TSKgel Butyl-NPR).

-

HPLC system with a UV detector.

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 6.8).[14]

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol).[14]

Procedure:

-

Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in Mobile Phase A.

-

Chromatography:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the prepared ADC sample.

-

Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

-

-

Data Analysis:

-

Monitor the chromatogram at 280 nm. Different drug-loaded species (e.g., DAR0, DAR2, DAR4) will elute as distinct peaks based on their increasing hydrophobicity.[15]

-

Integrate the peak areas for each species.

-

Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100 [13]

-

This comprehensive guide provides the foundational knowledge and practical methodologies for researchers and professionals working with heterobifunctional PEG linkers in the development of next-generation therapeutics.

References

- 1. agilent.com [agilent.com]

- 2. heterobifunctional pegs [jenkemusa.com]

- 3. benchchem.com [benchchem.com]

- 4. Maleimide PEG NHS, MAL-PEG-NHS [nanocs.net]

- 5. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 6. Mal-PEG4-NHS ester, 1325208-25-0 | BroadPharm [broadpharm.com]

- 7. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. proteochem.com [proteochem.com]

- 10. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ymc.eu [ymc.eu]

- 15. agilent.com [agilent.com]

The Role of PEG Spacers in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, has become an indispensable strategy in the development of biotherapeutics. By acting as a flexible, hydrophilic spacer, PEG modulates the physicochemical and pharmacokinetic properties of conjugated molecules, such as proteins, peptides, and antibody-drug conjugates (ADCs). This guide provides a comprehensive technical overview of the role of PEG spacers in bioconjugation, detailing their impact on solubility, stability, immunogenicity, and circulation half-life. It includes a review of PEG architectures, common conjugation chemistries, quantitative data on the effects of PEGylation, and detailed experimental protocols for key analytical techniques.

Introduction to PEG Spacers in Bioconjugation

Polyethylene glycol is a non-toxic, non-immunogenic, and highly water-soluble polymer composed of repeating ethylene (B1197577) oxide units.[1] In bioconjugation, PEG chains are used as linkers or "spacers" to connect a biomolecule to another molecule, such as a drug, a targeting ligand, or an imaging agent.[2] The primary function of a PEG spacer is to impart its favorable physicochemical properties to the resulting conjugate, thereby overcoming many of the challenges associated with biologic drugs, including poor solubility, rapid clearance, and immunogenicity.[3][4]

The process of PEGylation can dramatically alter the therapeutic profile of a biomolecule. By creating a hydrophilic cloud around the molecule, PEG increases its hydrodynamic size, which shields it from proteolytic enzymes and reduces renal clearance.[5][6] This "stealth" effect is a cornerstone of modern drug delivery, enabling less frequent dosing and improved patient compliance.[7]

Core Functions and Advantages of PEG Spacers

The incorporation of PEG spacers into bioconjugates offers a multitude of advantages that are critical for therapeutic efficacy and safety.

Enhanced Solubility and Stability

A significant challenge in drug development is the poor aqueous solubility of many therapeutic compounds. PEG is highly hydrophilic, and its conjugation can substantially increase the solubility of hydrophobic drugs and proteins.[8][9] This is crucial for formulation and administration, preventing aggregation and improving bioavailability.[5] Furthermore, the flexible PEG chain can sterically hinder the approach of proteolytic enzymes, enhancing the stability of protein therapeutics against degradation.[6]

Reduced Immunogenicity and Antigenicity

When a therapeutic protein is administered, it can be recognized by the immune system as foreign, leading to the production of anti-drug antibodies (ADAs). This can neutralize the drug's effect and cause adverse immune reactions. PEGylation effectively masks the surface epitopes of the protein, reducing its recognition by immune cells and consequently lowering its immunogenicity.[4][5]

Improved Pharmacokinetics (PK)

Perhaps the most significant advantage of PEGylation is the dramatic improvement in the pharmacokinetic profile of the bioconjugate. The increased hydrodynamic radius of the PEGylated molecule leads to a significant reduction in renal clearance.[3][7] This results in a prolonged circulation half-life, allowing for sustained therapeutic levels of the drug in the bloodstream and reducing the required dosing frequency.[7]

Quantitative Impact of PEGylation on Bioconjugate Properties

The effects of PEGylation are quantifiable and depend on factors such as the size and architecture (linear vs. branched) of the PEG spacer. The following tables summarize data from various studies, illustrating the impact of PEGylation on key biopharmaceutical parameters.

Table 1: Effect of PEG Molecular Weight on Pharmacokinetics

| Biomolecule | PEG Size (kDa) | Native Half-Life (t½) | PEGylated Half-Life (t½) | Fold Increase |

| rhTIMP-1 | 20 (linear) | 1.1 hours | 28 hours | ~25x |

| Interferon α-2a | 20 (linear) | 1.2 hours | 13.3 hours | ~11x |

| Interferon α-2a | 40 (linear) | 1.2 hours | 34.1 hours | ~28x |

| Interferon α-2a | 60 (linear) | 1.2 hours | 49.3 hours | ~41x |

| Affibody ZHER2:2891 | 4 (linear) | 19.6 minutes | Significantly Improved | N/A |

| Affibody ZHER2:2891 | 10 (linear) | 19.6 minutes | Significantly Improved | N/A |

| Nanoparticles | N/A | 0.06 %ID/g (at 1h) | 0.23 %ID/g (at 1h) | ~3.8x |

Data compiled from multiple sources.[10][11][12] Note: %ID/g refers to the percentage of injected dose per gram of blood, indicating concentration in circulation.

Table 2: Effect of PEGylation on In Vitro Activity and Solubility

| Molecule | PEG Modification | Parameter | Value (Non-PEGylated) | Value (PEGylated) |

| Phenothiazine Derivative (PPF) | Linear PEG | IC50 (CT-26 cells) | Higher Cytotoxicity | 0.14 mM (Less Cytotoxic) |

| Simvastatin | PEG 12000 | Saturated Solubility | 8.74 µg/mL | 24.83 µg/mL |

| Ketoprofen | PEG 1000/1500/2000 | Aqueous Solubility | 41 µg/mL | ~300 µg/mL |

| PSMA Inhibitor | Linear PEG | LogD7.4 (Hydrophilicity) | -2.64 | -4.23 |

Data compiled from multiple sources.[8][9][13][14] A lower IC50 indicates higher cytotoxicity. A lower LogD indicates higher hydrophilicity/water solubility.

PEG Architectures and Conjugation Chemistries

The design of a PEGylated bioconjugate involves selecting both the appropriate PEG architecture and the chemical strategy for its attachment.

-

Linear PEG: The simplest architecture, consisting of a single PEG chain.[15]

-

Branched PEG: Consists of two or more PEG chains linked to a central core. Branched PEGs can offer enhanced steric hindrance and may lead to a longer circulation half-life compared to linear PEGs of the same total molecular weight.[1][16][17]

The choice of conjugation chemistry depends on the available functional groups on the biomolecule. Common strategies include:

-

Amine-reactive chemistry: Targeting lysine (B10760008) residues or the N-terminus using PEG-NHS esters.

-

Thiol-reactive chemistry: Targeting cysteine residues using PEG-maleimide, which is often used for site-specific PEGylation.[10][18]

-

Click Chemistry: Utilizing azide-alkyne cycloaddition for highly efficient and specific conjugation.

Visualization of Bioconjugation Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex scientific workflows.

Experimental Protocols for Characterization

Accurate characterization of PEGylated bioconjugates is essential for research, development, and quality control. This involves confirming the degree of PEGylation, assessing purity, and ensuring structural integrity.

Protocol: Characterization by Size-Exclusion Chromatography (SEC-MALS)

Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique to determine the absolute molar mass and degree of conjugation without relying on column calibration standards.[19][20][21]

Objective: To separate PEGylated species from unreacted protein and free PEG, and to determine the molar mass of each component.

Materials:

-

SEC-HPLC system with UV and Refractive Index (RI) detectors.

-

MALS detector (e.g., Wyatt DAWN).

-

SEC column suitable for the expected molecular weight range (e.g., TSKgel UP-SW2000).[19]

-

Mobile Phase: Phosphate-buffered saline (PBS) or other suitable aqueous buffer, filtered and degassed.

-

PEGylated protein sample, unreacted protein, and free PEG standards.

Methodology:

-

System Setup: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on all detectors (UV, RI, and MALS).

-

Sample Preparation: Prepare the PEGylated protein sample in the mobile phase to a concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

Injection and Data Acquisition: Inject a defined volume (e.g., 50-100 µL) of the prepared sample onto the column. Acquire data from the UV, RI, and MALS detectors simultaneously using appropriate software (e.g., ASTRA).

-

Data Analysis (Protein Conjugate Analysis):

-

Determine the specific refractive index increment (dn/dc) and the UV extinction coefficient for both the protein and the PEG polymer. These values are crucial for the analysis.

-

Use the software's protein conjugate analysis module. The software utilizes signals from both the UV detector (which primarily detects the protein) and the RI detector (which detects both protein and PEG) in combination with the light scattering data to calculate the molar mass of the protein portion and the PEG portion for each eluting peak.[21]

-

The degree of PEGylation (the number of PEG chains per protein) can be calculated from the molar masses of the protein and PEG components of the main conjugate peak.

-

Protocol: Characterization by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is used to determine the molecular weight of the conjugate and assess the heterogeneity of the PEGylation reaction.

Objective: To confirm the covalent attachment of PEG and determine the distribution of species (e.g., mono-, di-, tri-PEGylated protein).

Materials:

-

MALDI-TOF Mass Spectrometer.

-

MALDI target plate.

-

Matrix Solution: Prepare a saturated solution of Sinapic Acid (SA) or α-Cyano-4-hydroxycinnamic acid (HCCA) in a solvent mixture such as 30% Acetonitrile / 0.1% Trifluoroacetic acid (TFA).[22]

-

PEGylated protein sample (1-10 pmol/µL).[23]

Methodology:

-

Sample-Matrix Preparation (Dried-Droplet Method):

-

Mix 1 µL of the PEGylated protein sample with 1 µL of the prepared matrix solution directly in a microcentrifuge tube.

-

Spot 1 µL of this mixture onto the MALDI target plate.

-

Allow the spot to air-dry completely at room temperature, allowing co-crystallization of the sample and matrix.[23]

-

-

Instrument Setup:

-

Load the target plate into the mass spectrometer.

-

Operate the instrument in linear mode for high molecular weight proteins (>30 kDa). Reflectron mode can be used for higher resolution of smaller molecules.[24]

-

Calibrate the instrument using known protein standards that bracket the expected mass of the conjugate.

-

-

Data Acquisition:

-

Fire the laser at the sample spot. Adjust the laser power to achieve optimal ionization with minimal fragmentation. It is often necessary to search for "sweet spots" within the crystal for the best signal.[23]

-

Acquire spectra by averaging several hundred laser shots.

-

-

Data Analysis:

-

The resulting spectrum will show a series of peaks. The mass difference between adjacent peaks in a series should correspond to the mass of a single PEG chain.

-

The peak corresponding to the unmodified protein should be identified.

-

The subsequent peaks will represent the protein with one PEG chain (mono-PEGylated), two PEG chains (di-PEGylated), and so on. The distribution of these peaks indicates the heterogeneity of the PEGylation.

-

Conclusion

PEG spacers are a foundational tool in modern bioconjugation, providing a versatile means to enhance the therapeutic properties of biomolecules. By improving solubility, increasing stability, reducing immunogenicity, and extending circulation half-life, PEGylation can transform a promising but challenging biologic into a viable therapeutic agent. The ability to tune the properties of the final conjugate through the selection of PEG size and architecture, combined with precise analytical characterization, allows for the rational design of next-generation biotherapeutics. As drug development continues to advance, the strategic use of PEG spacers will remain a critical element in creating safer and more effective treatments for a wide range of diseases.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]

- 5. vectorlabs.com [vectorlabs.com]

- 6. mdpi.com [mdpi.com]

- 7. PEGylated Proteins: How Much Does Molecular Weight Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. Site-Specific PEGylation of Therapeutic Proteins [mdpi.com]

- 11. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Differences in electrophoretic behavior between linear and branched PEG-conjugated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biopharminternational.com [biopharminternational.com]

- 19. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 20. wyatt.com [wyatt.com]

- 21. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]

- 22. researchgate.net [researchgate.net]

- 23. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]

- 24. ucl.ac.uk [ucl.ac.uk]

A Comprehensive Technical Guide to the Synthesis of Thiol-PEG3-Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of a common synthetic route for Thiol-PEG3-acetic acid, a heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the core chemical principles, experimental protocols, and data presentation to facilitate its successful synthesis and application in research and development.

Introduction

This compound is a versatile crosslinking reagent characterized by a terminal thiol group and a carboxylic acid, separated by a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This unique architecture allows for the sequential and controlled conjugation of two different molecules. The thiol moiety offers a reactive handle for attachment to maleimide-functionalized molecules or gold surfaces, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[2] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.[1]

Overview of the Synthetic Route

A common and effective strategy for the synthesis of this compound involves a three-stage process:

-

Protection of the Thiol Group: A mercaptoalkanoic acid, such as 3-mercaptopropionic acid, is reacted with a protecting group to prevent unwanted side reactions of the highly reactive thiol group during subsequent steps. The trityl (triphenylmethyl, Trt) group is a widely used protecting group for thiols due to its stability under various reaction conditions and its relatively straightforward removal.

-

Coupling with the PEG Spacer: The protected thiol-containing carboxylic acid is then coupled with a suitable PEG3 derivative that also contains a carboxylic acid or a precursor to it. A common method for this is the Steglich esterification, which forms an ester linkage.

-

Deprotection of the Thiol Group: In the final step, the trityl protecting group is selectively removed from the thiol group to yield the final this compound product. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA) in the presence of a scavenger to prevent side reactions.

Experimental Protocols

Stage 1: Synthesis of S-Trityl-3-mercaptopropionic Acid

This protocol describes the protection of 3-mercaptopropionic acid with a trityl group.

Materials:

-

3-mercaptopropionic acid

-

Triphenylmethanol (B194598) (Trityl alcohol)

-

Glacial acetic acid

-

Concentrated sulfuric acid (98%)

-

Tetrahydrofuran (THF)

-

N,N-dimethylformamide (DMF)

-

Deionized water

Procedure:

-

In a fume hood, dissolve 3-mercaptopropionic acid in glacial acetic acid.

-

In a separate flask, dissolve an equimolar amount of triphenylmethanol in THF.

-

Slowly add the 3-mercaptopropionic acid solution to the triphenylmethanol solution with stirring at room temperature.

-

Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the crude product may precipitate out of the solution. Collect the solid by filtration.

-

To purify, dissolve the crude product in a minimal amount of DMF and then precipitate the purified product by adding a large volume of water.

-

Collect the white to off-white solid by filtration, wash with water, and dry under vacuum.

-

Characterize the product by NMR and mass spectrometry to confirm the structure of S-trityl-3-mercaptopropionic acid.

Stage 2: Coupling of S-Trityl-3-mercaptopropionic Acid with HO-PEG3-COOH (Steglich Esterification)

This protocol outlines the esterification of the S-trityl protected precursor with a commercially available PEG derivative, 3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid (HO-PEG3-COOH).

Materials:

-

S-Trityl-3-mercaptopropionic acid

-

3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid (HO-PEG3-COOH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (B109758) (DCM)

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve S-Trityl-3-mercaptopropionic acid and a slight molar excess of HO-PEG3-COOH in anhydrous DCM.

-

Add a catalytic amount of DMAP (5-10 mol%) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of DCC (1.1-1.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, the byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Remove the DCU by filtration.

-

Wash the filtrate with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude S-trityl-PEG3-acetic acid ester.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Stage 3: Deprotection of S-Trityl-PEG3-acetic acid

This protocol describes the removal of the trityl protecting group to yield the final product.

Materials:

-

S-trityl-PEG3-acetic acid ester

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Dissolve the S-trityl-PEG3-acetic acid ester in DCM.

-

Prepare a cleavage cocktail of TFA, a scavenger (TIS or TES), and water. A common mixture is 95:2.5:2.5 (TFA:TIS:H₂O).

-

Add the cleavage cocktail to the solution of the protected compound. A characteristic yellow color of the trityl cation should appear.[1]

-

Stir the reaction mixture at room temperature for 1-2 hours. The disappearance of the starting material can be monitored by TLC or LC-MS.

-

Once the reaction is complete, concentrate the solution under reduced pressure to remove the majority of the TFA.

-

Precipitate the crude this compound by adding cold diethyl ether to the concentrated residue.

-

Collect the product by centrifugation or filtration and wash with cold diethyl ether.

-

Dry the final product under vacuum.

Data Presentation

Table 1: Physicochemical Properties of this compound and Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 3-mercaptopropionic acid | C₃H₆O₂S | 106.14 | Colorless liquid |

| Triphenylmethanol | C₁₉H₁₆O | 260.33 | White crystalline solid |

| S-Trityl-3-mercaptopropionic acid | C₂₂H₂₀O₂S | 348.46 | White to off-white solid |

| 3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid | C₇H₁₄O₅ | 178.18 | Colorless to pale yellow liquid |

| S-Trityl-PEG3-acetic acid ester | C₂₉H₃₂O₆S | 508.63 | Viscous oil or solid |

| This compound | C₉H₁₈O₅S | 238.30 | Colorless to light yellow liquid |

Table 2: Typical Reaction Parameters and Expected Yields

| Reaction Stage | Key Reagents | Solvent | Reaction Time | Typical Yield |

| Protection | H₂SO₄ (cat.) | Acetic Acid/THF | 4-6 hours | 80-95% |

| Coupling (Steglich) | DCC, DMAP | DCM | 12-24 hours | 60-80% |

| Deprotection | TFA, TIS | DCM | 1-2 hours | >90% |

Mandatory Visualizations

Synthesis Route Diagram

Caption: Overall synthesis route for this compound.

Experimental Workflow for Purification

Caption: General purification workflow for this compound.

Purification and Characterization

The final this compound product is typically a viscous oil or solid and should be purified to remove any remaining reagents, byproducts, and unreacted starting materials.

-

Flash Column Chromatography: This is a common method for purifying the protected intermediate and the final product. A silica gel column with a gradient of ethyl acetate (B1210297) in hexanes or methanol (B129727) in dichloromethane can be effective.

-

High-Performance Liquid Chromatography (HPLC): For applications requiring high purity, preparative reverse-phase HPLC (RP-HPLC) is recommended.

-

Characterization: The identity and purity of the final product should be confirmed using analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Analytical HPLC: To assess the purity.

-

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification procedures. The route described in this guide, involving trityl protection, Steglich esterification, and TFA-mediated deprotection, is a robust and widely applicable method. By following these detailed protocols, researchers and drug development professionals can reliably synthesize this important bifunctional linker for a wide range of applications in biotechnology and medicine.

References

An In-depth Technical Guide on the Core Principles of Thiol-Gold Surface Interaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the interaction between thiol compounds and gold surfaces. This interaction is a cornerstone of self-assembly in nanotechnology and has profound implications for the development of advanced biosensors, targeted drug delivery systems, and novel biomaterials.

Core Principles of the Thiol-Gold Interaction

The spontaneous formation of a stable bond between sulfur and gold is the primary driving force behind the self-assembly of thiol-containing molecules on gold surfaces. This interaction leads to the formation of highly ordered, single-molecule-thick layers known as self-assembled monolayers (SAMs).

The Nature of the Gold-Sulfur Bond:

The bond between gold and sulfur is a subject of ongoing research, with evidence pointing towards a complex interaction that has both covalent and ionic characteristics, often described as a "semi-covalent" bond.[1] The interaction is remarkably strong, with a bond dissociation energy estimated to be in the range of 40-50 kcal/mol (approximately 167-209 kJ/mol).[2]

There is a debate in the scientific community regarding the precise nature of the bond, specifically concerning the fate of the hydrogen atom from the thiol's sulfhydryl group (-SH) upon adsorption.

-

Chemisorption (Thiolate Formation): The prevailing theory suggests that the thiol's sulfhydryl group undergoes deprotonation, forming a thiolate (RS⁻) that covalently bonds to the gold surface.[3] This process may involve the evolution of hydrogen gas.

-

Physisorption: Some studies suggest that under certain conditions, the thiol may adsorb onto the gold surface without the cleavage of the S-H bond, interacting through the sulfur's lone pair electrons in a physisorption-like manner.[4]

The stability and properties of the resulting monolayer are influenced by a combination of the gold-sulfur bond and the van der Waals interactions between the alkyl chains of neighboring thiol molecules.[5]

Formation of Self-Assembled Monolayers (SAMs):

The formation of a thiol SAM on a gold surface is a spontaneous process that typically involves immersing a clean gold substrate into a dilute solution of the thiol.[6][7] The process can be broadly described in two stages:

-

Initial Rapid Adsorption: Thiols from the solution rapidly adsorb onto the gold surface, forming a disordered layer where the molecules may lie parallel to the surface.

-

Slow Reorganization: Over time, the adsorbed thiol molecules reorganize into a densely packed, ordered monolayer. In this final configuration, the alkyl chains are typically tilted at an angle of approximately 30° with respect to the surface normal.[5]

Quantitative Data on Thiol-Gold Interactions

The following tables summarize key quantitative data related to the thiol-gold interaction, providing a basis for comparison and modeling.

Table 1: Bond Energies and Rupture Forces

| Parameter | Value | Notes |

| Au-S Bond Dissociation Energy | ~40-50 kcal/mol (~167-209 kJ/mol) | Represents the strength of the gold-thiolate bond.[2] |

| Diatomic Au-S Bond Energy | 298 ± 2 kJ/mol | Measured for gaseous gold monosulfide (AuS).[8] |

| Rupture Force (AFM) | 1.09 ± 0.39 nN | For a single thiol on an oxidized gold surface.[9] |

| Rupture Force (AFM) | 0.62 ± 0.18 nN | For a single thiol on a reduced gold surface.[9] |

Table 2: Adsorption Kinetics

| System | Adsorption Model | Rate Constant (k) | Conditions |

| Alkanethiols in Micellar Solution | First-Order Langmuir | Varies with chain length and surfactant | Aqueous micellar solutions.[6] |

| Thiol-modified dsDNA | Langmuir | Adsorption: (1.9 ± 0.2) x 10³ M⁻¹s⁻¹ | 718 base pair dsDNA on a gold surface.[9] |

| Charged Thiol (HSC₁₀COO⁻) | Langmuir | 0.045 ± 0.005 min⁻¹ | 0.5 mM thiol concentration.[5][10] |

| Charged Thiol (HSC₁₀COO⁻) | Langmuir | 0.020 ± 0.003 min⁻¹ | 0.05 mM thiol concentration.[5][10] |

| Aromatic Thiols on Nanoparticles | First-Order Langmuir | ~0.01 min⁻¹ | Ligand exchange on gold nanoparticles.[11] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and advancing research. The following sections provide protocols for the preparation of thiol SAMs and their characterization using common surface analysis techniques.

Preparation of Self-Assembled Monolayers (SAMs) of Thiols on Gold

This protocol outlines the solution-based self-assembly of alkanethiol monolayers on a gold substrate.[6][7]

Materials:

-

Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

-

Thiol compound

-

200-proof ethanol (B145695) (or other suitable solvent)

-

Concentrated HCl or NH₄Cl/triethylamine (for pH adjustment of carboxy- or amine-terminated thiols, respectively)

-

Clean glass or polypropylene (B1209903) containers

-

Tweezers

-

Sonicator

-

Dry nitrogen or argon gas

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrate. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reacts violently with organic materials. An alternative is UV/ozone cleaning.

-

Thiol Solution Preparation:

-

Prepare a dilute solution of the thiol in ethanol (typically 1 mM).

-

For carboxy-terminated thiols, adjust the pH of the solution to ~2 with a few drops of concentrated HCl.[6]

-

For amine-terminated thiols, adjust the pH to ~12 with concentrated NH₄Cl or triethylamine.[6]

-

Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[6]

-

-

Self-Assembly:

-

Immerse the clean gold substrate into the thiol solution using tweezers.

-

To minimize oxidation, it is recommended to backfill the container with an inert gas like nitrogen or argon and seal it.

-

Allow the self-assembly to proceed for 18-24 hours to ensure the formation of a well-ordered monolayer.[5]

-

-

Rinsing and Drying:

-

Remove the substrate from the thiol solution.

-

Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

-

Dry the substrate under a gentle stream of dry nitrogen or argon gas.

-

-

Storage: Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere.

X-ray Photoelectron Spectroscopy (XPS) for SAM Characterization

XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the atoms within the SAM.[12][13][14]

Instrumentation:

-

X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.

Procedure:

-

Sample Introduction: Mount the SAM-coated gold substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Survey Scan: Acquire a wide-energy range survey spectrum to identify all the elements present on the surface.

-

High-Resolution Scans: Acquire high-resolution spectra for the elements of interest, typically Au 4f, S 2p, C 1s, and O 1s.

-

Data Analysis:

-

Binding Energy Reference: Calibrate the binding energy scale by setting the Au 4f₇/₂ peak to 84.0 eV.[13]

-

Peak Fitting: Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to determine the binding energies and relative atomic concentrations of different chemical states. The S 2p peak is particularly important for confirming the formation of the gold-thiolate bond, which typically appears at a binding energy of around 162 eV.[15]

-

Angle-Resolved XPS (ARXPS): For determining the thickness and orientation of the monolayer, acquire spectra at different take-off angles of the photoelectrons.[14]

-

Surface Plasmon Resonance (SPR) for Real-Time Interaction Analysis

SPR is a label-free optical technique that can monitor the real-time binding of molecules to a gold surface, making it ideal for studying the kinetics of SAM formation and subsequent biomolecular interactions.[16][17]

Instrumentation:

-

SPR instrument with a sensor chip consisting of a thin gold film on a glass prism.

Procedure:

-

Chip Preparation: Clean and prepare the gold sensor chip.

-

System Equilibration: Flow a running buffer over the sensor surface until a stable baseline is achieved.

-

SAM Formation: Inject the thiol solution over the gold surface and monitor the change in the SPR signal (resonance angle or resonance wavelength) in real-time. The signal will increase as the thiol molecules adsorb and form a monolayer.

-

Rinsing: Flow the running buffer over the surface to remove any non-specifically bound thiol molecules.

-

Biomolecule Immobilization and Interaction:

-

Activate the terminal functional groups of the SAM (e.g., carboxylic acid groups using EDC/NHS chemistry).

-

Inject the ligand (e.g., a protein) to be immobilized and monitor its binding to the activated surface.

-

Inject the analyte of interest and monitor its interaction with the immobilized ligand.

-

-

Data Analysis: Analyze the sensorgrams (plots of SPR signal versus time) to determine association and dissociation rate constants, and equilibrium binding constants.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive acoustic technique that measures changes in mass and viscoelastic properties at the sensor surface in real-time. It is used to study the formation of SAMs and their interactions with other molecules.[18][19][20]

Instrumentation:

-

QCM-D instrument with gold-coated quartz crystal sensors.

Procedure:

-

Sensor Cleaning: Clean the gold-coated quartz crystal sensor.

-

Baseline Establishment: Mount the sensor in the flow module and establish a stable baseline by flowing a suitable buffer over the sensor surface.

-

SAM Formation: Introduce the thiol solution into the flow cell. The adsorption of thiol molecules onto the gold surface will cause a decrease in the resonance frequency (Δf), corresponding to an increase in mass, and a change in the dissipation (ΔD), reflecting the viscoelastic properties of the forming layer.

-

Rinsing: After the SAM has formed, rinse with the buffer to remove unbound thiols.

-

Interaction Analysis: Introduce the molecule of interest (e.g., protein, lipid vesicles) and monitor the changes in Δf and ΔD to study the binding and structural changes of the adsorbed layer.

-

Data Modeling: Use appropriate models (e.g., the Sauerbrey equation for rigid films or viscoelastic modeling for soft films) to quantify the mass and thickness of the adsorbed layers.

Atomic Force Microscopy (AFM) for Surface Topography

AFM provides high-resolution topographical images of the SAM surface, allowing for the visualization of monolayer structure, defects, and domain formation.[21]

Instrumentation:

-

Atomic Force Microscope.

-

Sharp AFM tips (typically silicon or silicon nitride).

Procedure:

-

Sample Mounting: Secure the SAM-coated substrate onto the AFM sample stage.

-

Imaging Mode Selection: Choose an appropriate imaging mode. Tapping mode (or intermittent contact mode) is often preferred for soft organic monolayers to minimize sample damage.

-

Image Acquisition:

-

Engage the AFM tip with the surface.

-

Optimize the imaging parameters (scan size, scan rate, setpoint, gains) to obtain a high-quality image.

-

Acquire images of the surface topography.

-

-

Image Analysis:

-

Analyze the images to assess the uniformity and completeness of the monolayer.

-

Measure the height of the monolayer by creating a scratch in the SAM and imaging the height difference between the gold substrate and the top of the monolayer.[22]

-

Identify and characterize surface features such as domains, pits, and islands.

-

Visualization of Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships in the application of thiol-gold surface chemistry.

Experimental Workflow for SAM Preparation and Characterization

Functionalization of Gold Nanoparticles for Targeted Drug Delivery

Signaling Pathway in an Electrochemical Biosensor

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinetics of self-assembled monolayer formation on individual nanoparticles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 11. Measuring binding kinetics of aromatic thiolated molecules with nanoparticles via surface-enhanced Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tools.thermofisher.cn [tools.thermofisher.cn]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]

- 17. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nanoscience.com [nanoscience.com]

- 19. biolinscientific.com [biolinscientific.com]

- 20. youtube.com [youtube.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. rsc.org [rsc.org]

The Amine Reactivity of Thiol-PEG3-Acetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of Thiol-PEG3-acetic acid with amines, a cornerstone of modern bioconjugation strategies. This heterobifunctional linker, with its terminal thiol and carboxylic acid groups separated by a flexible polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This guide will delve into the core reaction mechanism, provide detailed experimental protocols, and present quantitative data to enable researchers to effectively utilize this valuable tool.

Core Concepts: The Chemistry of Amide Bond Formation

The conjugation of the carboxylic acid moiety of this compound to a primary amine is most commonly achieved through carbodiimide (B86325) chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][3] This "zero-length" crosslinking method facilitates the formation of a stable amide bond.[1]

The reaction proceeds in a two-step mechanism designed to enhance efficiency and stability:

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[1]

-

Formation of a Stable NHS Ester: To prevent hydrolysis of the unstable intermediate in aqueous solutions, NHS is added. NHS reacts with the O-acylisourea to create a more stable, amine-reactive NHS ester.[1] This semi-stable ester has a half-life ranging from minutes to hours, depending on the pH and temperature of the reaction environment.[1]

-

Amine Coupling: The NHS ester readily reacts with a primary amine on the target molecule, resulting in the formation of a stable amide bond and the release of NHS.[1]

It is crucial to note that primary amines are significantly more reactive towards NHS esters than thiols under typical reaction conditions, ensuring the selective formation of an amide bond without significant side reactions involving the thiol group of the linker.[4]

Quantitative Data for Reaction Optimization

The success of the conjugation reaction is highly dependent on carefully controlling key parameters. The following tables summarize critical quantitative data to guide the optimization of your experimental design.

Table 1: Recommended Molar Ratios for EDC/NHS Coupling

| Reagent | Molar Excess (relative to this compound) | Rationale & Key Considerations |

| EDC | 2 - 10 fold | Drives the initial activation of the carboxyl group. A higher excess may be necessary for dilute solutions.[5][6] A common starting point is a 2-fold molar excess over the carboxylic acid.[3] |

| NHS/Sulfo-NHS | 1.2 - 5 fold | Stabilizes the active intermediate by forming the NHS ester. A common EDC:NHS ratio is 1:1.2 or 1:1.5.[1][7] Some protocols suggest a 1:2:5 molar ratio of Acid:EDC:NHS as a starting point.[3] |

| Amine-containing Molecule | 1:1 to 1:20 (Linker:Amine) | A molar excess of the activated PEG linker can help drive the conjugation to completion. The optimal ratio should be determined empirically for each specific application.[3][6] |

Table 2: Influence of pH on Reaction Steps

| Reaction Step | Optimal pH Range | Rationale & Key Considerations |

| Carboxylic Acid Activation (EDC/NHS) | 4.5 - 6.5 | Most efficient in a slightly acidic environment. MES buffer is a suitable choice as it lacks amines and carboxyls.[3][6] |

| NHS Ester Coupling to Amine | 7.2 - 8.5 | Facilitates the reaction of NHS esters with primary amines. Buffers such as phosphate-buffered saline (PBS) are commonly used.[3][8] The optimal pH for modification is often cited as 8.3-8.5.[9] |

Table 3: Stability of NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4 - 5 hours[8][10][11] |

| 7.0 | Room Temperature | ~7 hours[12] |

| 8.0 | Room Temperature | ~1 hour[10] |

| 8.5 | Room Temperature | 20 minutes[13] |

| 8.6 | 4 | 10 minutes[8][10][11] |

| 9.0 | Room Temperature | Minutes[12][13] |

Detailed Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to an amine-containing molecule. Optimization may be required for specific applications.

Two-Step Conjugation Protocol